molecular formula C16H12N4O10 B1265409 Ethyl bis(2,4-dinitrophenyl)acetate CAS No. 5833-18-1

Ethyl bis(2,4-dinitrophenyl)acetate

Cat. No.: B1265409
CAS No.: 5833-18-1
M. Wt: 420.29 g/mol
InChI Key: CMVIALRRHVVWIW-UHFFFAOYSA-N
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Description

Ethyl bis(2,4-dinitrophenyl)acetate is an organic compound with the molecular formula C₁₆H₁₂N₄O₁₀. It is characterized by the presence of two 2,4-dinitrophenyl groups attached to an ethyl acetate moiety. This compound is known for its unique structural properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis(2,4-dinitrophenyl)acetate typically involves the esterification of bis(2,4-dinitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from a suitable solvent such as ethanol or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl bis(2,4-dinitrophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl rings make the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield bis(2,4-dinitrophenyl)acetic acid and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Bis(2,4-diaminophenyl)acetic acid.

    Hydrolysis: Bis(2,4-dinitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Ethyl bis(2,4-dinitrophenyl)acetate has been utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the development of chemical sensors and detection systems due to its unique reactivity and structural properties.

Comparison with Similar Compounds

    Bis(2,4-dinitrophenyl)acetic acid: The parent acid from which the ethyl ester is derived.

    Ethyl 2,4-dinitrophenylacetate: A related compound with a single 2,4-dinitrophenyl group.

    Bis(2,4-dinitrophenyl)methane: A structurally similar compound with a methylene bridge instead of an acetate moiety.

Uniqueness: Ethyl bis(2,4-dinitrophenyl)acetate is unique due to the presence of two 2,4-dinitrophenyl groups, which confer distinct reactivity and structural characteristics. This makes it particularly useful in applications requiring specific chemical transformations and interactions.

Properties

IUPAC Name

ethyl 2,2-bis(2,4-dinitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O10/c1-2-30-16(21)15(11-5-3-9(17(22)23)7-13(11)19(26)27)12-6-4-10(18(24)25)8-14(12)20(28)29/h3-8,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVIALRRHVVWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064017
Record name Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Molecular Weight

420.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5833-18-1
Record name Ethyl bis(2,4-dinitrophenyl)acetate
Source CAS Common Chemistry
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Record name Benzeneacetic acid, alpha-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Record name Ethyl bis(2,4-dinitrophenyl)acetate
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Record name Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Record name Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester
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Record name Ethyl bis(2,4-dinitrophenyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the mutagenic properties of Ethyl bis(2,4-dinitrophenyl)acetate?

A1: Research has identified this compound as a potent mutagen. [, ] Studies using the Salmonella/mammalian-microsome assay showed that the compound induced primarily frameshift mutations, with the highest yields observed without metabolic activation. [] This mutagenic potential raises concerns about potential health risks for individuals exposed to the dye.

Q2: What alternative dye was investigated as a replacement for this compound in chemical agent detection?

A3: Due to the mutagenic properties of this compound, researchers investigated 3',3",5',5"-tetrabromophenolphthalein ethyl ester (TBPE) as a potential replacement. [] TBPE was evaluated for its ability to detect V-type nerve agents and compared to the performance of this compound.

Q3: Were other dyes studied alongside this compound for their potential mutagenicity?

A4: Yes, several dyes used in chemical agent detection papers were investigated for mutagenicity. [] This research showed that nitroarenes, including Orasol Navy Blue 2RB and Eastman Fast Blue B-GLF, also exhibited mutagenic properties. Additionally, thiodiphenyl-4,4'-diazo-bis-salicylic acid showed weak but consistent mutagenic effects. [] This highlights the importance of thoroughly evaluating the safety profiles of dyes and indicators, even for specialized applications.

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